molecular formula C13H9FO3S B2472056 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid CAS No. 339098-92-9

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid

Cat. No.: B2472056
CAS No.: 339098-92-9
M. Wt: 264.27
InChI Key: VJPVYTCBVKLUMH-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid is an organic compound with the molecular formula C13H9FO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorobenzoyl group.

Preparation Methods

The synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and 2-fluorobenzoyl chloride.

    Reaction Conditions: The thiophene is first brominated to form 2-bromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Final Steps: The resulting product is then treated with a base, such as sodium hydroxide (NaOH), to introduce the acetic acid moiety, yielding this compound

Chemical Reactions Analysis

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like halogens or nitro groups.

Scientific Research Applications

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

    Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, making it a potential candidate for developing anti-inflammatory drugs

Comparison with Similar Compounds

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid can be compared with other thiophene derivatives:

    Similar Compounds: Examples include 2-thiopheneacetic acid and 2-(2-thienyl)acetic acid.

Properties

IUPAC Name

2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPVYTCBVKLUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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